molecular formula C6H7NO2 B6237462 4-ethyl-1,3-oxazole-5-carbaldehyde CAS No. 1554168-19-2

4-ethyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B6237462
CAS No.: 1554168-19-2
M. Wt: 125.1
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Description

4-Ethyl-1,3-oxazole-5-carbaldehyde (CAS: 1554168-19-2) is a heterocyclic aldehyde with the molecular formula C₆H₇NO₂ and a molecular weight of 125.1 g/mol . It features an oxazole core substituted with an ethyl group at position 4 and a formyl (-CHO) group at position 3. Its structural simplicity and reactive aldehyde group make it a versatile intermediate for synthesizing more complex heterocyclic systems .

Properties

CAS No.

1554168-19-2

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under acidic conditions, which facilitates the formation of the oxazole ring . The reaction is often carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.

    Reduction: 4-Ethyl-1,3-oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 4-ethyl-1,3-oxazole-5-carbaldehyde, highlighting differences in substituents, heterocyclic cores, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₆H₇NO₂ Ethyl (C₄), formyl (C₅) Lab intermediate; ≥95% purity
4-Cyclopropyl-1,3-oxazole-5-carbaldehyde C₇H₇NO₂ Cyclopropyl (C₄), formyl (C₅) Enhanced steric hindrance; synthetic precursor
5-Ethyl-4-methyl-1,3-oxazole C₆H₉NO Ethyl (C₅), methyl (C₄); lacks aldehyde Simpler oxazole derivative; no aldehyde reactivity
4-Chlorothiazole-5-carboxaldehyde C₄H₂ClNOS Chloro (C₄), formyl (C₅); thiazole core Higher electronegativity; antimicrobial potential
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenylpyrazole-4-carbaldehyde C₁₉H₁₇N₂O₂ Methylphenoxy (C₅), phenyl (N₁); pyrazole core Bioactive scaffold; antitumor/antimicrobial applications

Key Observations

Substituent Effects: The ethyl group in this compound provides moderate steric bulk compared to the cyclopropyl group in its analogue, which may influence reactivity in cross-coupling or nucleophilic addition reactions .

Functional Group Reactivity :

  • The aldehyde group in this compound enables condensation reactions (e.g., forming hydrazones or oximes), as seen in pyrazole-4-carbaldehyde derivatives used to synthesize bioactive oximes .
  • In contrast, 5-ethyl-4-methyl-1,3-oxazole lacks this reactive site, limiting its utility in derivatization .

Biological and Synthetic Relevance: Pyrazole- and thiazole-based aldehydes (e.g., 4-chlorothiazole-5-carboxaldehyde) are often prioritized in drug discovery due to their antimicrobial and antitumor activities, whereas oxazole aldehydes like this compound are less studied in this context .

Data Gaps and Research Needs

  • Biological Activity: No direct studies on its pharmacological properties exist, unlike its thiazole and pyrazole analogues .
  • Synthetic Applications : Further exploration of its use in multicomponent reactions or as a ligand in metal-organic frameworks is warranted.

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